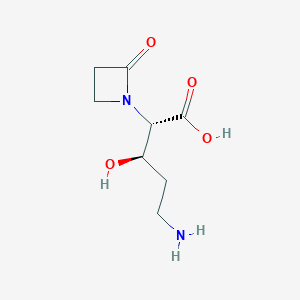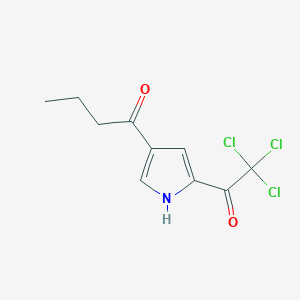
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds related to 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one involves multistep organic reactions. For instance, synthesis involving pyrrolo[3,4-c]pyrrole units typically employs Pd-catalyzed Suzuki coupling and can yield polymers with significant luminescence and optical properties (Zhang & Tieke, 2008). Another approach involves the interaction between malononitrile dimer and diacetyl, leading to functionalized analogs of tricyanofuran-containing chromophores (Belikov et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing pyrrolo[3,2-b]pyrrole units, similar to the core of our compound, often displays deep colors and interesting photophysical properties. These compounds, when integrated into polymers, can exhibit strong fluorescence and high quantum yields, indicative of their robust electronic and optical properties (Welterlich, Charov, & Tieke, 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds often includes participation in cycloaddition reactions and potential for forming various functional groups. For instance, polarized ketene S,S- and N,S-acetals derived from similar structures can undergo 1,3-dipolar cycloaddition with activated methylene isocyanides to yield pyrroles with multiple substituents, demonstrating the compound's versatile reactivity (Misra, Panda, Ila, & Junjappa, 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Microwave-assisted Synthesis : A study by Wyrębek et al. (2009) demonstrated the microwave-assisted zinc chloride-catalyzed synthesis of substituted pyrroles, including derivatives similar to the compound , offering efficient methods for creating complex organic structures (Wyrębek et al., 2009).
Regioselective Synthesis of Succinyl-Spaced Pyrazoles : Bonacorso et al. (2011) reported on the synthesis of succinyl-spaced pyrazoles, a process relevant to the compound's synthetic pathway, highlighting its potential in creating diverse organic molecules (Bonacorso et al., 2011).
Synthesis for Application in Cigarette Flavoring : Fu Pei-pei (2013) explored the use of related pyrrole derivatives in cigarette flavoring, indicating potential industrial applications of such compounds (Fu Pei-pei, 2013).
Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines : Chudinov et al. (2007) investigated novel synthetic routes for pyrrole derivatives, underscoring the versatility of these compounds in chemical synthesis (Chudinov et al., 2007).
Synthesis of Polyheterocyclic Compounds : A study by Zhang et al. (2017) on the photoinduced oxidative annulation of related compounds highlights the potential of these molecules in forming complex, functionalized structures (Zhang et al., 2017).
Antimicrobial and Anticancer Activities : Rathinamanivannan et al. (2019) synthesized pyrrole derivatives and studied their potential antimicrobial and anticancer activities, suggesting biomedical applications (Rathinamanivannan et al., 2019).
Biochemical and Pharmacological Research
Exploitation of Naturally Derived Pigments : A review by Ishani et al. (2021) discussed the biological behaviors and industrial applications of related pyrrole alkaloids, underscoring their therapeutic and commercial potential (Ishani et al., 2021).
Molecular Docking Studies for Biological Activity : Hotsulia (2019) explored the synthesis of pyrrole derivatives and their potential effects on kinase activity and other biological targets, indicating their relevance in drug discovery (Hotsulia, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-2-3-8(15)6-4-7(14-5-6)9(16)10(11,12)13/h4-5,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKEVWDNCJQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377429 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)butan-1-one | |
CAS RN |
111468-91-8 |
Source


|
| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

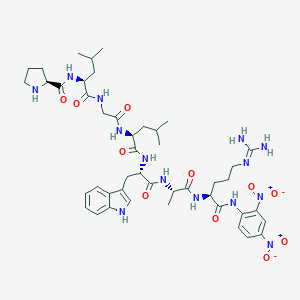
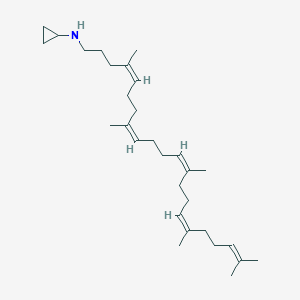
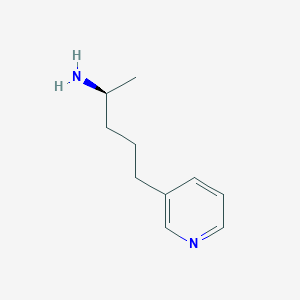

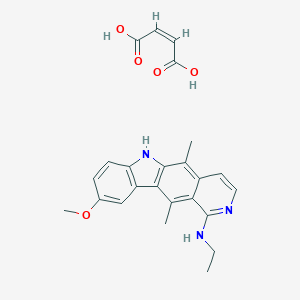

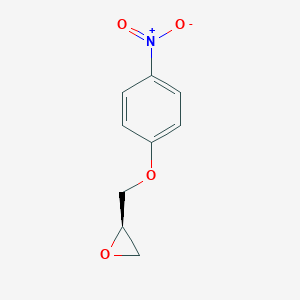
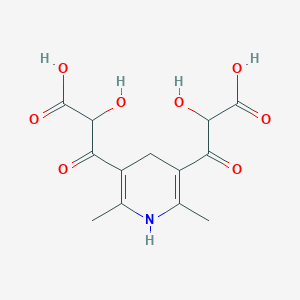

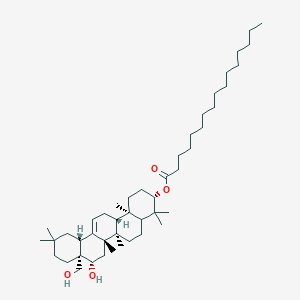
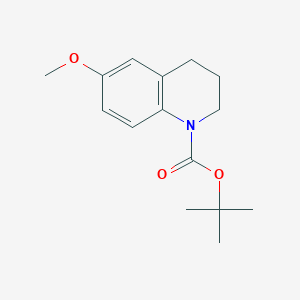
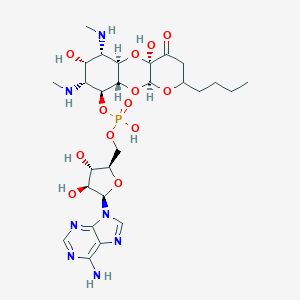
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
